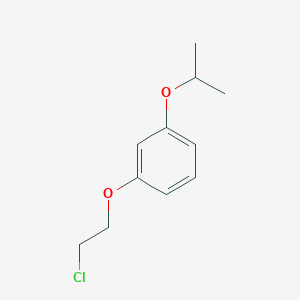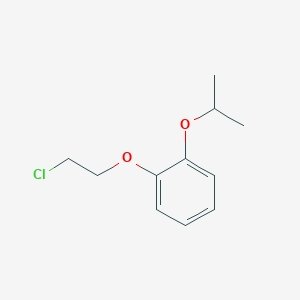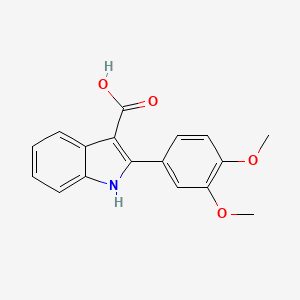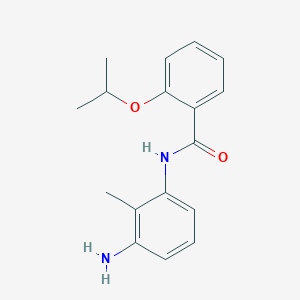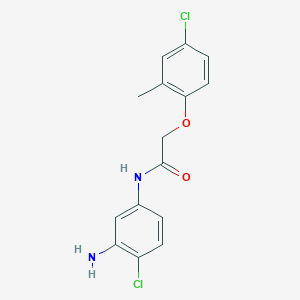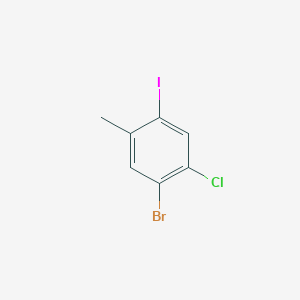
5-Bromo-4-chloro-2-iodotoluene
Übersicht
Beschreibung
5-Bromo-4-chloro-2-iodotoluene is a chemical compound with the CAS Number: 1000578-03-9 . Its IUPAC name is 1-bromo-2-chloro-4-iodo-5-methylbenzene .
Molecular Structure Analysis
The molecular weight of this compound is 331.38 . The InChI code for this compound is 1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 .Chemical Reactions Analysis
As mentioned earlier, this compound can undergo a Suzuki reaction with phenylboronic acid . This is a type of cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.38 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
1. Protective Group in Synthesis
5-Bromo-4-chloro-2-iodotoluene, known as α-bromo-4-iodotoluene, is utilized as a stable protecting group, which can be removed through Pd-catalyzed amination followed by acid treatment. It's supplied in a light beige crystalline solid form and is noted for its solubility in ether and most organic solvents. The purity of this reagent can be assessed using 1H NMR, IR, and elemental analysis. However, it's characterized as corrosive, lachrymator, moisture-sensitive, and an irritant, necessitating careful handling and storage under nitrogen to prevent degradation and hazards (Melean & Seeberger, 2003).
2. In the Synthesis of Derivatives
The compound has been used in the synthesis of complex molecules like 4-Bromo-4',4"-dimethyltriphenylamine, under microwave irradiation, demonstrating its utility in creating novel organic compounds. The synthesis procedure involves bromination, indicating the reactivity and utility of halogen atoms in the molecular structure of this compound for further chemical reactions (Ha Wu-zu, 2011).
3. Crystallographic Studies
The derivative of toluene, 4-iodotoluene, has been subjected to crystallographic studies under high pressure, shedding light on the structural properties and phase transitions of halogen derivatives of toluene. Such studies are fundamental in understanding the material properties and potential applications of such compounds in various scientific fields (Sutuła et al., 2017).
4. In Pharmaceutical Synthesis
It has been applied in the synthesis of the pharmaceutically active MMP-3 inhibitor, showcasing its role in the preparation of significant medicinal compounds. The process involves a series of reactions including olefination, catalytic asymmetric hydrogenation, and further elaborations, highlighting the compound's utility in complex organic syntheses (Ashcroft et al., 2003).
Safety and Hazards
The compound is classified as a flammable solid (H228) and can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment . It’s also recommended to wash hands thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-2-iodotoluene is the benzylic position of aromatic compounds . This compound, being a halogenated hydrocarbon, can participate in reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as the Suzuki reaction . This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with a halide or pseudo-halide (like this compound) in the presence of a palladium catalyst . The halogen atoms in this compound serve as leaving groups, facilitating the coupling process .
Biochemical Pathways
The Suzuki reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the formation of complex organic compounds from simpler ones, thereby playing a crucial role in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki reaction . This leads to the synthesis of more complex organic compounds from simpler ones . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-2-iodotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective Suzuki reactions with phenylboronic acid, leading to the formation of carboxylic acids . This interaction is crucial for the synthesis of complex organic molecules. Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, which are essential for modifying the structure of organic compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell cycle proteins, transcription regulators, and kinases, thereby modulating cell proliferation and differentiation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the levels of metabolites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the metabolic flux and alter the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in the cytoplasm and interact with cytoplasmic proteins, affecting cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes . Additionally, this compound can be found in the mitochondria, where it may affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKIVWHFWHXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661526 | |
| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-03-9 | |
| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


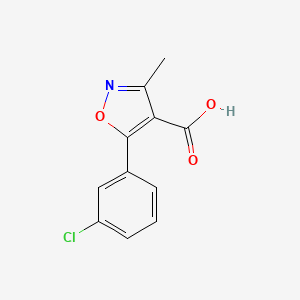
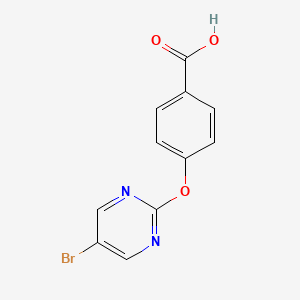
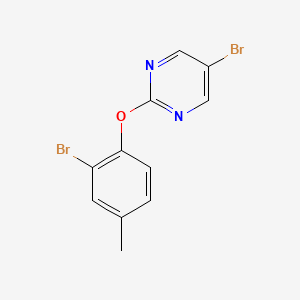
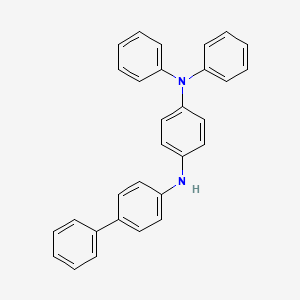
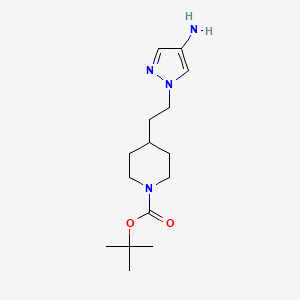


![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
